![molecular formula C18H18N2O4 B13960520 N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyaniline with methyl acetoacetate, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
科学的研究の応用
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other advanced materials with specific properties.
作用機序
The mechanism of action of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Similarly, its anti-inflammatory effects might involve the modulation of inflammatory mediators and signaling pathways.
類似化合物との比較
Similar Compounds
- 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-2-methyl-3-oxo-
- 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-hydroxy-
- 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-chloro-
Uniqueness
The uniqueness of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-N-(4-methoxyphenyl)-6-methyl-3-oxo- lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different physicochemical properties, reactivity, and biological effects, highlighting its importance in research and industry.
特性
分子式 |
C18H18N2O4 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-12-3-8-16-15(9-12)20(18(22)11-24-16)10-17(21)19-13-4-6-14(23-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,21) |
InChIキー |
QVEOKNXLLNDCNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=C(C=C3)OC |
溶解性 |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
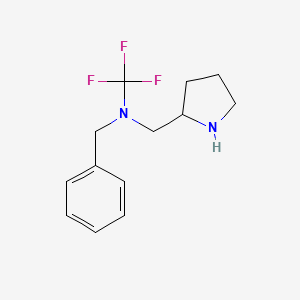
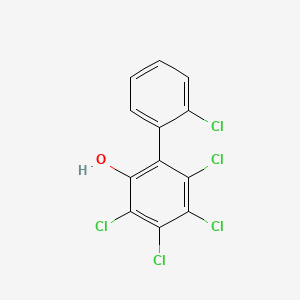

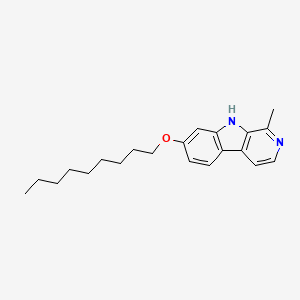
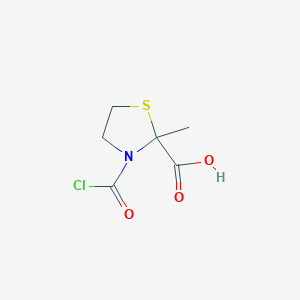
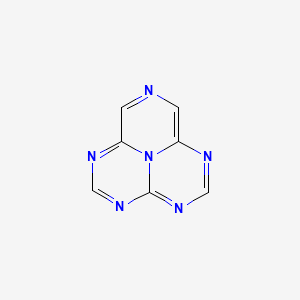
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)

![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)

